3-Bromo-5-chloro-2-iodobenzoic acid
Overview
Description
3-Bromo-5-chloro-2-iodobenzoic acid is a halogen-substituted benzoic acid with the molecular formula C7H3BrClIO2. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the sequential introduction of bromine, chlorine, and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine gas, and iodine monochloride in the presence of catalysts like iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Heck, Sonogashira, and Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of palladium catalysts.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of carboxylic acids and quinones.
Reduction: Formation of dehalogenated benzoic acids.
Scientific Research Applications
3-Bromo-5-chloro-2-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Chloro-2-iodobenzoic acid
- 2-Iodo-3-bromobenzoic acid
Uniqueness
3-Bromo-5-chloro-2-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, providing distinct reactivity and interaction profiles compared to other halogenated benzoic acids. This unique combination of halogens allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3-bromo-5-chloro-2-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWICXKZMFLDUBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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